(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine: is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oximes or nitriles.
Reduction: Reduction reactions can be performed on the pyrazole ring or the tetrahydropyran group to yield various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyran rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Reduced pyrazole derivatives, reduced tetrahydropyran derivatives
Substitution: Substituted pyrazole or tetrahydropyran derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
Biochemical Probes: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
- (1-Tetrahydro-2H-pyran-4-yl-3-piperidinyl)methanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine
- (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
- Phenyl(tetrahydro-2H-pyran-4-yl)methanamine
Uniqueness: The uniqueness of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tetrahydropyran and pyrazole rings in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-1-3-13-4-2-9/h6-7,9H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIWLSYZPJFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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